Tizanidine

Overview

Description

Tizanidine is a centrally acting skeletal muscle relaxant used primarily to manage spasticity. It is an alpha-2 adrenergic receptor agonist, which means it works by stimulating certain receptors in the brain and spinal cord to reduce muscle tone . This compound is commonly prescribed for conditions such as multiple sclerosis, spinal cord injuries, and spastic cerebral palsy .

Mechanism of Action

Target of Action

Tizanidine is a potent, central-acting myotonolytic agent . Its primary targets are the alpha-2 adrenergic receptors . These receptors play a crucial role in the nervous system, particularly in the presynaptic inhibition of motor neurons .

Mode of Action

This compound interacts with its targets, the alpha-2 adrenergic receptors, by acting as an agonist . This interaction results in the presynaptic inhibition of excitatory neurotransmitters . This inhibition reduces the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the alpha-2 adrenergic receptor pathway . By acting as an agonist at these receptors, this compound increases presynaptic inhibition, reducing the release of excitatory neurotransmitters . This action primarily affects spinal polysynaptic reflexes , leading to a reduction in muscle spasticity .

Pharmacokinetics

This compound exhibits a bioavailability of approximately 40% . It is metabolized in the liver, primarily by the CYP1A2 enzyme . The elimination half-life of this compound is about 2.54 hours, while its inactive metabolites have a half-life of 20-40 hours . This compound is excreted through urine (60%) and feces (20%) .

Result of Action

The molecular and cellular effects of this compound’s action result in a reduction of muscle spasticity . By inhibiting the release of excitatory neurotransmitters, this compound decreases neuronal firing that promotes muscle spasms . This leads to a decrease in muscle tone and involuntary muscle contractions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body can affect this compound’s action. Concomitant use of this compound and moderate or potent CYP1A2 inhibitors is contraindicated . These inhibitors can increase the concentration of this compound in the body, potentially leading to adverse effects . Furthermore, the drug’s efficacy can be influenced by the individual’s metabolic rate, which can vary based on factors such as age, health status, and genetic factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

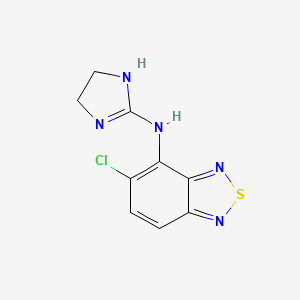

Tizanidine can be synthesized through various methods. One common synthetic route involves the reaction of 5-chloro-2,1,3-benzothiadiazole with 2-imidazoline . The reaction typically requires a solvent such as dimethylformamide and a catalyst like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound hydrochloride is often produced by spraying a solution of this compound hydrochloride, hydroxypropyl methylcellulose, and silicon dioxide in water over non-pareil seeds (sugar spheres) .

Chemical Reactions Analysis

Types of Reactions

Tizanidine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Strong nucleophiles like sodium hydroxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various hydroxylated metabolites, while reduction can produce different amine derivatives .

Scientific Research Applications

Tizanidine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of alpha-2 adrenergic receptor agonists.

Biology: Researchers study its effects on neurotransmitter release and muscle tone regulation.

Comparison with Similar Compounds

Similar Compounds

Clonidine: Another alpha-2 adrenergic receptor agonist used for hypertension and ADHD.

Baclofen: A muscle relaxant used for spasticity, similar in effectiveness to tizanidine but with different side effects.

Cyclobenzaprine: A muscle relaxant used for short-term relief of muscle spasms.

Uniqueness

This compound is unique in its rapid onset of action and short duration, making it suitable for managing acute episodes of spasticity . It also has a lower incidence of certain side effects compared to other muscle relaxants, such as baclofen and cyclobenzaprine .

Biological Activity

Tizanidine is a centrally acting muscle relaxant primarily used for the management of muscle spasticity. Its pharmacological profile reveals a complex interaction with adrenergic receptors, particularly the alpha-2 adrenergic receptors, which underpins its therapeutic effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile through various studies and case analyses.

This compound acts predominantly as an agonist at alpha-2 adrenergic receptors located in the central nervous system. This agonistic activity leads to:

- Presynaptic Inhibition : It inhibits the release of excitatory neurotransmitters such as glutamate and aspartate, which are responsible for muscle spasticity. This inhibition occurs primarily at spinal polysynaptic reflex pathways, reducing muscle tone and spasms .

- Antinociceptive Effects : The drug also exhibits antinociceptive (pain-relieving) properties through similar receptor interactions, which may be beneficial in managing neuropathic pain conditions .

Pharmacokinetics

This compound has notable pharmacokinetic properties:

- Absorption : It undergoes significant first-pass metabolism with an oral bioavailability of approximately 40%. Food intake enhances absorption, particularly when taken with tablets compared to capsules .

- Distribution : The drug is extensively distributed throughout the body with a steady-state volume of distribution averaging 2.4 L/kg .

- Metabolism : About 95% of this compound is metabolized in the liver primarily by the CYP1A2 enzyme, leading to various metabolites that may contribute to its effects and side effects .

Case Studies and Research Findings

- Chronic Pain Management : A retrospective study involving 430 patients demonstrated that this compound was effective across various chronic pain syndromes, including fibromyalgia and myofascial pain. The study reported a dose-dependent reduction in pain, attributed to decreased substance P release and excitatory amino acid activity at the spinal level .

- Neuropathic Pain : Research indicates that this compound can prevent changes in gastric mucosa induced by NSAIDs in rat models, suggesting a protective effect that may extend to humans . Additionally, its antiallodynic effects were noted to be sex-dependent in animal studies, highlighting its nuanced pharmacological profile .

- Muscle Spasticity : this compound has been shown to reduce muscle spasms effectively in patients with conditions such as multiple sclerosis and spinal cord injury. Its action on polysynaptic reflexes is particularly significant in alleviating spasticity without exerting direct effects on skeletal muscle fibers or neuromuscular junctions .

Safety Profile

Despite its efficacy, this compound is associated with several side effects:

- Cardiovascular Effects : It can cause transient decreases in heart rate and blood pressure; however, abrupt discontinuation may lead to rebound hypertension and tachycardia .

- Adverse Events : Compared to other muscle relaxants like baclofen and diazepam, this compound shows lower incidences of serious adverse events such as delirium and falls . It is also noted for having no significant risk of addiction or abuse potential .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Mechanism of Action | Alpha-2 adrenergic receptor agonist |

| Bioavailability | ~40% (increased with food) |

| Volume of Distribution | 2.4 L/kg |

| Metabolism | Primarily via CYP1A2 (95% metabolized) |

| Efficacy in Pain Management | Effective across various chronic pain conditions |

| Adverse Effects | Bradycardia, hypotension, rebound hypertension |

Properties

IUPAC Name |

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYDIVBRZNQMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64461-82-1 (mono-hydrochloride) | |

| Record name | Tizanidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051322759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023679 | |

| Record name | Tizanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tizanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble, 1.33e-01 g/L | |

| Record name | Tizanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tizanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tizanidine reduces spasticity by causing presynaptic inhibition of motor neurons via agonist actions at Alpha-2 adrenergic receptor sites. This drug is centrally acting and leads to a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm. The above reduction and excitatory neurotransmitter release results in presynaptic inhibition of motor neurons. The strongest effect of tizanidine has been shown to occur on spinal polysynaptic pathways. The anti-nociceptive and anticonvulsant activities of tizanidine may also be attributed to agonist action on Alpha-2 receptors. Tizanidine also binds with weaker affinity to the Alpha-1 receptors, explaining its slight and temporary effect on the cardiovascular system. | |

| Record name | Tizanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

51322-75-9 | |

| Record name | Tizanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51322-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tizanidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051322759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tizanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tizanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIZANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AI06C00GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tizanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.